Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate
Description
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate (CAS: 1159819-60-9) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine scaffold with an ethyl ester substituent at position 3 . The cyclopenta[c]pyridine core distinguishes it from the more commonly studied [b]-fused isomers, as the position of the fused cyclopentane ring alters electronic properties and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-5-3-4-8(9)6-7-12-10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINBZIOGWSKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692729-88-7 | |
| Record name | ethyl 5H,6H,7H-cyclopenta[c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction conditions often involve the use of a base such as triethylamine and are carried out under atmospheric oxygen to facilitate the aromatization of the dihydropyridine ring .
Chemical Reactions Analysis
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Alkylation reactions with agents such as 1,2-dibromoethane or benzyl chloride lead to the formation of substituted derivatives.
Cyclization: Intramolecular cyclotransamination reactions can produce bicyclic structures.
Common reagents used in these reactions include malononitrile, hydrogen sulfide, aldehydes, and various alkylating agents . Major products formed from these reactions include thioesters and substituted cyclopenta[c]pyridines .
Scientific Research Applications
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a structural fragment in the synthesis of compounds with hypoglycemic activity, calcium channel antagonists, and protein kinase inhibitors.
Materials Science: The compound is used in the development of fluorescent probes and corrosion inhibitors for steel alloys.
Biological Studies: It is employed in the study of biological activities such as antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase FGFR1, which plays a role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations:
- Ring Fusion Position : The [c]-fusion in the target compound vs. [b]-fusion in CAPD derivatives alters electron distribution, affecting adsorption behavior (e.g., corrosion inhibition) .
- Halogenation : Bromo/chloro derivatives (e.g., 249la) exhibit increased molecular weight and reactivity, making them suitable for Suzuki-Miyaura coupling .
Physicochemical and Spectral Properties
The table below highlights comparative spectral and molecular
Notable Differences:
- IR Spectroscopy : CAPD derivatives show distinct nitrile stretches (~2200 cm⁻¹), absent in the ester-containing target compound .
- NMR Shifts : Halogen substituents in 249la cause significant deshielding compared to the parent ester compound .
Critical Notes and Discrepancies
Isomer Ambiguity : The evidence primarily describes the 3-carboxylate isomer (CAS: 1159819-60-9), whereas the query specifies "1-carboxylate." This discrepancy suggests either a typographical error or a lack of available data on the 1-carboxylate isomer .
Biological Data Gaps : Direct pharmacological or corrosion inhibition data for the target compound is absent in the evidence; comparisons rely on structural analogs.
Synthetic Challenges: Halogenated derivatives (e.g., 249la) face purification challenges, as noted in , unlike the parent ester compound .
Biological Activity
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate is a heterocyclic compound characterized by a unique bicyclic structure that combines a cyclopentane ring with a pyridine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.
- Molecular Formula : C₉H₁₁N O₂
- Molar Mass : Approximately 165.19 g/mol
- Structure : Features a fused ring system that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can participate in:
- Hydrogen Bonding : Facilitating interactions with active sites of enzymes.
- Coordination with Metal Ions : Enhancing its efficacy as a pharmacophore.
- π-π Interactions : Engaging with aromatic residues within protein structures.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
- Anticancer Potential : Its structural similarity to known anticancer agents indicates potential in cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Anticancer | Potential as an anticancer agent | |
| Enzyme Interaction | Forms hydrogen bonds and coordinates with enzymes |
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against various cell lines, showing a dose-dependent reduction in cytokine production.
Case Study 2: Anticancer Properties
In another investigation, the compound was evaluated for its anticancer properties against several cancer cell lines. The results indicated that it could induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:
- In vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Mechanistic Studies : Understanding the molecular pathways involved in its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
